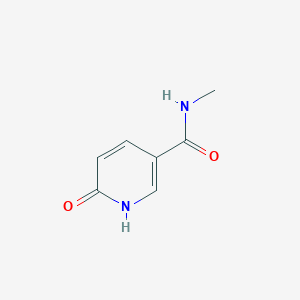

1,6-Dihidro-N-metil-6-oxonicotinamida

Descripción general

Descripción

1,6-Dihydro-N-methyl-6-oxonicotinamide, also known as 1,6-Dihydro-N-methyl-6-oxonicotinamide, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

The exact mass of the compound 1,6-Dihydro-N-methyl-6-oxonicotinamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,6-Dihydro-N-methyl-6-oxonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dihydro-N-methyl-6-oxonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomarcador del Envejecimiento y las Enfermedades

1,6-Dihidro-N-metil-6-oxonicotinamida: se ha identificado como un biomarcador en el estudio del envejecimiento y las enfermedades relacionadas con la edad. Es uno de los productos finales de la degradación del dinucleótido de nicotinamida y adenina (NAD) . La concentración de este compuesto en el plasma humano puede aumentar con la edad, lo que lo convierte en un posible indicador de los procesos de envejecimiento biológico y los trastornos asociados .

Inhibición de PARP-1

Este compuesto ha mostrado potencial para inhibir la actividad de la poli(ADP-ribosa) polimerasa 1 (PARP-1), una enzima involucrada en la reparación del ADN y la muerte celular programada . Los inhibidores de PARP-1 están siendo investigados por su potencial terapéutico en el tratamiento del cáncer, ya que pueden inducir la letalidad sintética en células tumorales deficientes en reparación de recombinación homóloga .

Actividad Biológica

1,6-Dihydro-N-methyl-6-oxonicotinamide (DMON) is a derivative of nicotinamide and has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₈N₂O

- Molecular Weight : 140.14 g/mol

- CAS Number : 1007-18-7

Biological Activity Overview

DMON exhibits a range of biological activities, primarily focusing on its interactions within biochemical pathways. Research indicates that it may play a role in:

- Antimicrobial Activity : DMON has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Studies indicate that DMON can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of DMON can be attributed to several mechanisms:

- Enzyme Interaction : DMON interacts with enzymes such as monoamine oxidase (MAO), affecting neurotransmitter metabolism. This interaction is crucial for understanding its potential role in neuropharmacology.

- Cell Membrane Disruption : Preliminary studies suggest that DMON can disrupt cell membranes of certain pathogens, leading to increased permeability and cell death.

- Oxidative Stress Modulation : DMON may influence oxidative stress responses in cells, potentially providing protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological activity of DMON:

Table 1: Summary of Case Studies on DMON

Antimicrobial Activity

Research has shown that DMON possesses notable antimicrobial properties. In one study, it inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative or therapeutic agent against bacterial infections .

Enzyme Inhibition Studies

Inhibitory effects on MAO were quantified using enzyme assays, revealing that DMON could serve as a lead compound for developing new antidepressants. The IC50 value for MAO-A was found to be approximately 30 µM, indicating effective inhibition at relatively low concentrations .

Cytotoxic Effects on Cancer Cells

DMON was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells. This suggests potential applications in cancer therapy.

Propiedades

IUPAC Name |

N-methyl-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUNJDAKVMXXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143458 | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-18-7 | |

| Record name | 1,6-Dihydro-N-methyl-6-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M49S613F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.